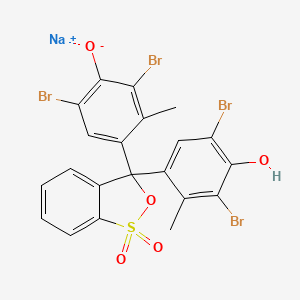

Bromocresol green sodium

Description

The exact mass of the compound this compound salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

67763-24-0 |

|---|---|

Molecular Formula |

C21H13Br4NaO5S |

Molecular Weight |

720.0 g/mol |

IUPAC Name |

sodium 2-[(Z)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1/b17-13+; |

InChI Key |

PZBRPDUUWGYUTE-IWSIBTJSSA-M |

Isomeric SMILES |

CC1=C(C(=C(C=C1/C(=C/2\C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] |

Canonical SMILES |

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] |

Other CAS No. |

67763-24-0 |

physical_description |

Very dark brown, dark green-black, or dark green to brown solid; [Acros Organics MSDS] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Acid Dissociation Constant (pKa) of Bromocresol Green Sodium Salt

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of bromocresol green (BCG), a vital pH indicator for researchers, scientists, and professionals in drug development. This document outlines the quantitative pKa values, detailed experimental protocols for its determination, and logical diagrams to illustrate key processes.

Introduction to Bromocresol Green

Bromocresol green (BCG) is a triphenylmethane (B1682552) dye belonging to the sulfonephthalein class of indicators.[1][2] It is widely utilized as a pH indicator in acid-base titrations and for visualizing acidic compounds in thin-layer chromatography.[3][4] BCG is available as a free acid (a light brown solid) or as its sodium salt (a dark green solid).[1][4] In aqueous solutions, BCG undergoes a distinct color change from yellow in acidic conditions (pH below 3.8) to blue in basic conditions (pH above 5.4).[2][3] This color transition is governed by its acid dissociation constant (pKa).

pKa of Bromocresol Green

The pKa value of bromocresol green represents the pH at which the acidic (yellow) and basic (blue) forms of the indicator are present in equal concentrations.[3][5] The equilibrium reaction in an aqueous solution involves the deprotonation of the monoanionic form (yellow) to the dianionic form (blue).[1] The reported pKa values for bromocresol green are consistent across various sources.

Data Presentation: pKa Values of Bromocresol Green

| pKa Value | Temperature (°C) | Source |

| 4.8 | Not Specified | Wikipedia[1] |

| 4.7 | 25 | ChemBK[6] |

| 4.7 | Not Specified | Scribd[7] |

| 4.90 | Not Specified | Macsen Labs[2] |

| ~4.7 | Not Specified | Fiveable[5] |

| 4.90 | Not Specified | Learning Chemistry[3] |

| 4.7 | Not Specified | Scribd[8][9] |

Experimental Protocol for pKa Determination via Spectrophotometry

The pKa of bromocresol green can be accurately determined using UV-Visible spectrophotometry. This method relies on the principle that the acidic and basic forms of BCG have different absorption spectra. The Beer-Lambert law is applied to relate the absorbance of the solutions to the concentrations of the two forms.[10]

Objective: To determine the acid dissociation constant (pKa) of bromocresol green by measuring the absorbance of its solutions at various pH values.

Materials:

-

Bromocresol green sodium salt

-

Spectrophotometer

-

pH meter

-

Volumetric flasks (100 mL)

-

Pipettes

-

Cuvettes

-

Acetic acid (1.0 M)

-

Sodium acetate (B1210297) (1.0 M)

-

Hydrochloric acid (to prepare acidic solution)

-

Sodium hydroxide (B78521) (to prepare basic solution)

-

Deionized water

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of bromocresol green by dissolving a known mass of its sodium salt in deionized water.

-

Prepare a series of buffer solutions with varying pH values by mixing different volumes of 1.0 M acetic acid and 1.0 M sodium acetate.[11] The pH of each buffer can be calculated using the Henderson-Hasselbalch equation.[11]

-

Prepare a fully acidic solution of BCG by adding a small amount of hydrochloric acid to the stock solution to achieve a pH well below 3.8.[12][13]

-

Prepare a fully basic solution of BCG by adding a small amount of sodium hydroxide to the stock solution to achieve a pH well above 5.4.[12][13]

-

-

Spectrophotometric Measurements:

-

Turn on the spectrophotometer and allow it to warm up.

-

Determine the wavelength of maximum absorbance (λmax) for both the acidic (yellow) and basic (blue) forms of bromocresol green by scanning their respective solutions across the visible spectrum (approximately 400-700 nm).[11][12] The acidic form typically shows a λmax around 453 nm, while the basic form has a λmax around 610 nm.[11]

-

Set the spectrophotometer to the λmax of the basic form.

-

Measure the absorbance of the fully acidic solution (Aa) and the fully basic solution (Ab) at this wavelength.[11]

-

Measure the absorbance of each of the prepared buffer solutions containing bromocresol green at the same wavelength.

-

-

Data Analysis and pKa Calculation:

-

For each buffer solution, the measured pH and absorbance are recorded.

-

The ratio of the concentrations of the basic form ([In⁻]) to the acidic form ([HIn]) can be calculated from the absorbance values.

-

The pKa can be determined graphically by plotting absorbance versus pH; the inflection point of the resulting curve corresponds to the pKa.[7]

-

Alternatively, the pKa can be calculated for each buffer solution using a rearranged Henderson-Hasselbalch equation incorporating the absorbance values.

-

Visualizations

Diagram 1: Acid-Base Equilibrium of Bromocresol Green

This diagram illustrates the equilibrium between the acidic and basic forms of bromocresol green, corresponding to its color change.

Caption: Acid-base equilibrium of bromocresol green.

Diagram 2: Experimental Workflow for pKa Determination

This diagram outlines the key steps in the spectrophotometric determination of the pKa of bromocresol green.

References

- 1. Bromocresol green - Wikipedia [en.wikipedia.org]

- 2. macsenlab.com [macsenlab.com]

- 3. priyamstudycentre.com [priyamstudycentre.com]

- 4. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]

- 5. fiveable.me [fiveable.me]

- 6. chembk.com [chembk.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. pKa Determination of Bromocresol Green | PDF | Acid Dissociation Constant | Ph [scribd.com]

- 10. coconote.app [coconote.app]

- 11. ulm.edu [ulm.edu]

- 12. staff.u-szeged.hu [staff.u-szeged.hu]

- 13. kbcc.cuny.edu [kbcc.cuny.edu]

Bromocresol green sodium salt chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromocresol green (BCG) sodium salt is a versatile triphenylmethane (B1682552) dye widely employed in various scientific disciplines. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and diverse applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. Detailed experimental protocols for its principal uses are presented, alongside visualizations of its pH-dependent color transition and a representative experimental workflow.

Chemical Structure and Properties

Bromocresol green sodium salt, systematically named sodium 3',3'',5',5''-tetrabromo-m-cresolsulfonphthalein, is the sodium salt of bromocresol green.[1][2] The presence of the sodium sulfonate group confers water solubility to the molecule, a key property for its use in aqueous systems.

The chemical structure of this compound salt is characterized by a central carbon atom bonded to three aromatic rings. Two of these are brominated phenolic rings, and the third is a sulfonic acid-containing ring. The extensive conjugation in this molecule is responsible for its intense color and its pH-dependent chromic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound salt is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 62625-32-5 | [2][3] |

| Molecular Formula | C₂₁H₁₃Br₄NaO₅S | [2][4] |

| Molecular Weight | 720.02 g/mol | [3][5] |

| Appearance | Dark green to brown or black powder | [6] |

| Melting Point | 230 °C | [3][7] |

| pKa | 4.8 - 4.9 | [1][8] |

| Solubility | Sparingly soluble in water; very soluble in ethanol (B145695) and diethyl ether.[1] The sodium salt is highly soluble in water. | [1] |

| pH Transition Range | 3.8 (yellow) to 5.4 (blue) | [9][10] |

| Absorption Maxima (λmax) | 438 - 443 nm (at pH 3.8); 615 - 618 nm (at pH 5.4) | [3] |

| Isosbestic Point | ~515 nm | [1] |

pH-Dependent Color Change Mechanism

The utility of bromocresol green as a pH indicator stems from a structural rearrangement that occurs as the pH of the solution changes. In acidic conditions (pH < 3.8), the molecule exists predominantly in its monoanionic, lactone form, which absorbs light in the blue-green region of the spectrum, thus appearing yellow. As the pH increases, a proton is abstracted from one of the hydroxyl groups, leading to the opening of the lactone ring and the formation of a dianionic, quinoidal structure. This form is stabilized by resonance and has an extended conjugated system, causing a bathochromic shift in the absorption maximum to the red-orange region, resulting in a blue appearance. The transition between these two forms is responsible for the observed color change from yellow to blue over the pH range of 3.8 to 5.4.[1][9]

Caption: pH-dependent equilibrium of Bromocresol Green.

Applications in Research and Development

This compound salt is a valuable tool in a wide range of scientific applications due to its distinct color change and its ability to interact with certain biomolecules.

pH Indicator in Titrations

Its well-defined pH transition range makes it an excellent indicator for acid-base titrations, particularly for weak acids with a pKa in or near its transition range.[11] It is commonly used in the standardization of acidic and basic solutions.

Tracking Dye in Agarose (B213101) Gel Electrophoresis

In molecular biology, bromocresol green is frequently used as a tracking dye in DNA agarose gel electrophoresis.[6][12] Its migration rate through the gel is dependent on the agarose concentration and allows for the visual monitoring of the electrophoresis progress.

Quantification of Serum Albumin

A significant application, particularly in clinical diagnostics and drug development, is the colorimetric determination of serum albumin concentration.[1][5] In an acidic buffer, bromocresol green binds to albumin, causing a shift in its absorption maximum. The intensity of the resulting blue-green color is directly proportional to the albumin concentration. This method is widely used due to its simplicity, speed, and suitability for automation.

Staining in Thin-Layer Chromatography (TLC)

An ethanol solution of bromocresol green can be used as a staining agent in TLC to visualize acidic compounds, such as carboxylic acids and sulfonic acids, which appear as yellow spots on a blue background.[1][13]

Potential Use in Studying Cellular Processes

While not directly involved in signaling pathways, bromocresol green's pH sensitivity can be leveraged to study cellular processes that involve changes in extracellular or intracellular pH. For instance, it could be used to monitor the acidification of the extracellular medium by cancer cells (the Warburg effect), which is a hallmark of many signaling pathway dysregulations.

Detailed Experimental Protocols

Protocol for Spectrophotometric Determination of pH

This protocol outlines the steps for determining the pH of an unknown solution using this compound salt and a spectrophotometer.

Materials:

-

This compound salt

-

Deionized water

-

0.5 M HCl

-

0.4 M NaOH

-

Volumetric flasks (100 mL and 500 mL)

-

Pipettes

-

Spectrophotometer

-

Cuvettes

-

Unknown solution

Procedure:

-

Preparation of Bromocresol Green Stock Solution: Accurately weigh 40.0 mg of this compound salt and dissolve it in deionized water. Dilute to a final volume of 500 mL in a volumetric flask.[2]

-

Determination of Absorption Spectra of Acid and Base Forms:

-

Pipette 25.00 mL of the bromocresol green stock solution into two separate 100 mL volumetric flasks.

-

To one flask, add 25 mL of 0.5 M HCl (acid form).

-

To the other flask, add 25 mL of 0.4 M NaOH (base form).

-

Dilute both flasks to the 100 mL mark with deionized water and mix thoroughly.

-

Using a spectrophotometer, measure the absorbance spectra of both solutions from 400 nm to 650 nm, using deionized water as a blank. Record the absorbance maxima (λmax) for the acid and base forms.[2]

-

-

pH Determination of Unknown Solution:

-

Pipette 50.0 mL of the unknown solution and 25.00 mL of the bromocresol green stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with deionized water and mix well.

-

Measure the absorbance of this solution at the two λmax values determined in the previous step.[2]

-

-

Calculation: The pH of the unknown solution can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric measurements: pH = pKa + log ([A⁻]/[HA]) where the ratio of the concentrations of the base form (A⁻) to the acid form (HA) can be determined from the measured absorbances.

Protocol for Serum Albumin Quantification

This protocol describes a colorimetric assay for the determination of serum albumin concentration.

Materials:

-

Bromocresol green reagent (buffered at pH 4.2)

-

Albumin standard solution

-

Serum or plasma samples

-

Spectrophotometer or microplate reader

-

Pipettes

-

Test tubes or microplate

Procedure:

-

Preparation of Reagents: Prepare a working bromocresol green reagent by dissolving the dye in a succinate (B1194679) buffer (pH 4.2).[1] Commercial kits are also widely available.

-

Assay Procedure:

-

Label test tubes or microplate wells for a blank, standards, and samples.

-

Pipette a small volume (e.g., 10 µL) of deionized water (for the blank), albumin standard, or sample into the appropriately labeled tubes/wells.[10]

-

Add a larger volume (e.g., 2.5 mL) of the bromocresol green reagent to each tube/well.[10]

-

Mix thoroughly and incubate at room temperature for a specified time (e.g., 5-10 minutes).

-

-

Measurement:

-

Calculation:

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the albumin concentration in the samples by interpolating their absorbance values on the standard curve.

-

Caption: Workflow for Serum Albumin Assay.

Synthesis

Bromocresol green is synthesized via the bromination of m-cresolsulfonphthalein (cresol purple).[1][13] The sodium salt is then prepared by reacting the bromocresol green with sodium hydroxide (B78521).[9]

A general synthesis procedure involves:

-

Dissolving m-cresol (B1676322) purple in glacial acetic acid.

-

Slowly adding a solution of bromine in glacial acetic acid while maintaining the temperature below 80°C.

-

The reaction mixture is stirred and heated for an extended period.

-

The precipitated crude bromocresol green is filtered, washed, and dried.

-

The crude product can be recrystallized from a suitable solvent like benzene (B151609) or glacial acetic acid.

-

To obtain the sodium salt, the purified bromocresol green is dissolved in a sodium hydroxide solution, and the resulting solution is evaporated to dryness.[3][9]

Safety and Handling

This compound salt should be handled in accordance with good laboratory practices. It is advisable to wear personal protective equipment, including gloves and safety glasses. Store the compound in a cool, dry place, protected from light. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound salt is a highly valuable and versatile chemical for a multitude of applications in research, diagnostics, and drug development. Its well-characterized physicochemical properties, particularly its pH-dependent color change, make it an indispensable tool for pH measurements, endpoint determinations, and quantitative assays. The detailed protocols provided in this guide offer a practical resource for scientists and researchers to effectively utilize this compound in their work.

References

- 1. Albumin standards and the measurement of serum albumin with bromcresol green. 1971 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Procedure [chem.fsu.edu]

- 3. Page loading... [guidechem.com]

- 4. betalab-eg.com [betalab-eg.com]

- 5. atlas-medical.com [atlas-medical.com]

- 6. gspchem.com [gspchem.com]

- 7. CN102285959A - Method for preparing bromocresol green - Google Patents [patents.google.com]

- 8. wordpress.clarku.edu [wordpress.clarku.edu]

- 9. CN102321065A - Preparation method of water-soluble bromcresol green - Google Patents [patents.google.com]

- 10. med.libretexts.org [med.libretexts.org]

- 11. homework.study.com [homework.study.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. Bromocresol green - Wikipedia [en.wikipedia.org]

A Technical Guide to the pH-Induced Color Change Mechanism of Bromocresol Green

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol green (BCG) is a pH-sensitive dye belonging to the triphenylmethane (B1682552) and sulfonephthalein families.[1][2] It is widely employed in analytical chemistry, molecular biology, and clinical diagnostics as a pH indicator for titrations, a tracking dye in DNA agarose (B213101) gel electrophoresis, and for measuring serum albumin concentrations.[1][2] The efficacy of BCG in these applications hinges on its distinct, pH-dependent color transition from yellow in acidic media to blue in alkaline media.[2] This guide provides an in-depth examination of the structural and electronic transformations that constitute the core mechanism of this color change, presents key quantitative spectrophotometric data, and details a standard experimental protocol for determining its acid dissociation constant (pKa).

The Core Mechanism: A pH-Mediated Structural Transformation

The color change of bromocresol green is not merely a superficial response to pH but a profound alteration of its molecular structure. As a weak acid, BCG exists in a chemical equilibrium between two distinct tautomeric forms: a lactone structure in its acidic, protonated state and a quinonoid structure in its basic, deprotonated state.[1][3]

-

Acidic Form (Monoanionic, HIn): At a pH below 3.8, the molecule exists predominantly in its monoanionic form.[2] This form is characterized by a central carbon atom bonded to three phenyl rings, with one of these bonds being to a sultone (a cyclic sulfonic ester) ring.[4][5] This structure, often referred to as the sultone or lactone form, has a limited system of conjugated pi bonds. Consequently, it absorbs light at a shorter wavelength in the visible spectrum, which the human eye perceives as yellow .[1][6]

-

Basic Form (Dianionic, In²⁻): As the pH of the solution increases above 5.4, the phenolic hydroxyl group deprotonates.[1][2] This deprotonation induces a significant structural rearrangement: the sultone ring cleaves, and the molecule opens into a highly resonant, quinonoid structure.[3] This open-ring form possesses an extended conjugated system across all three rings, which delocalizes the pi electrons over a much larger area. This delocalization lowers the energy required for electronic excitation, causing the molecule to absorb light at a longer wavelength (a bathochromic shift).[3] This absorption in the higher-wavelength region of the visible spectrum results in the characteristic blue color of the solution.[6]

The equilibrium between these two forms is the fundamental mechanism of the color change. The intermediate green color, observed between pH 3.8 and 5.4, is a result of the coexistence of both the yellow acidic and blue basic forms in solution.[2]

Spectrophotometric Properties and Quantitative Data

The structural changes in bromocresol green are directly observable through UV-Visible spectrophotometry. The acidic and basic forms have distinct absorption maxima (λmax). As the pH of a BCG solution is varied, the absorbance at these wavelengths changes, while at a specific wavelength, known as the isosbestic point, the absorbance remains constant.[1] The existence of a sharp isosbestic point, typically around 515 nm, confirms that the two forms interconvert directly without the formation of any intermediate species.[1][7]

The following table summarizes the key quantitative parameters for bromocresol green.

| Parameter | Acidic Form (HIn) | Basic Form (In²⁻) | Notes |

| Appearance | Yellow | Blue | The intermediate color is green. |

| pH Range | < 3.8 | > 5.4 | The transition range is 3.8 to 5.4.[2] |

| pKa | \multicolumn{2}{c | }{4.7 - 4.9} | The pH at which [HIn] = [In²⁻].[1][2][8] |

| λmax | 430 - 444 nm | 610 - 620 nm | Wavelength of maximum absorbance.[9] |

| Isosbestic Point | \multicolumn{2}{c | }{~515 nm} | Wavelength where absorbance is constant regardless of pH.[1][10] |

Experimental Protocol: pKa Determination via Spectrophotometry

This section details a standard methodology for determining the pKa of bromocresol green using UV-Visible spectrophotometry, a technique that leverages the Beer-Lambert law and the Henderson-Hasselbalch equation.[8][11]

4.1 Objective To experimentally determine the acid dissociation constant (pKa) of bromocresol green by measuring pH-dependent changes in its absorption spectrum.

4.2 Principle The pKa is the pH at which the concentrations of the acidic (HIn) and basic (In²⁻) forms are equal. By preparing a series of buffer solutions of known pH containing BCG, the ratio of [In²⁻]/[HIn] can be determined from their absorbance values at the λmax of the basic form. The pKa can then be calculated using the Henderson-Hasselbalch equation:

pH = pKa + log([In²⁻]/[HIn])

4.3 Materials and Reagents

-

Bromocresol Green (solid or stock solution)

-

Buffer solutions covering a pH range from ~3.5 to ~6.0 (e.g., citric acid/phosphate buffers)[11]

-

0.1 M HCl (for preparing a fully acidic solution)

-

0.1 M NaOH (for preparing a fully basic solution)

-

Deionized water

-

UV-Vis Spectrophotometer

-

Matched cuvettes (e.g., 1 cm path length quartz or polystyrene)

-

Calibrated pH meter

-

Standard volumetric glassware (flasks, pipettes)

4.4 Procedure

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of Bromocresol Green in ethanol (B145695) or by dissolving it in a small amount of NaOH and diluting with deionized water.[11]

-

Prepare a series of buffer solutions with precisely known pH values (e.g., at intervals of 0.2-0.3 pH units from pH 3.5 to 6.0).

-

-

Preparation of Analytical Samples:

-

"Acid" Sample: Add a small, precise volume of BCG stock solution to a volumetric flask and dilute to the mark with 0.1 M HCl to ensure the indicator is fully in its acidic (HIn) form.

-

"Base" Sample: Add the same volume of BCG stock solution to another volumetric flask and dilute to the mark with 0.1 M NaOH to ensure the indicator is fully in its basic (In²⁻) form.

-

Buffer Samples: Add the same volume of BCG stock solution to a series of volumetric flasks and dilute each to the mark with a different buffer solution.[8]

-

-

Spectrophotometric Measurement:

-

Scan the "Acid" sample across the visible spectrum (e.g., 400-700 nm) to determine the λmax for the HIn form (λmax,acid).[12]

-

Scan the "Base" sample across the same spectrum to determine the λmax for the In²⁻ form (λmax,base).[12]

-

Set the spectrophotometer to λmax,base. Measure and record the absorbance of all prepared samples (Acid, Base, and all Buffer samples) at this wavelength.

-

-

Data Analysis and pKa Calculation:

-

Let A_acid be the absorbance of the "Acid" sample and A_base be the absorbance of the "Base" sample at λmax,base.

-

For each buffer sample with absorbance A, calculate the ratio of the basic to acidic form using the following relationship derived from the additivity of Beer's Law: [In²⁻]/[HIn] = (A - A_acid) / (A_base - A)

-

Plot pH (y-axis) versus log([In²⁻]/[HIn]) (x-axis). The y-intercept of the resulting linear plot is the pKa.

-

Alternatively, calculate the pKa for each buffer sample individually using the Henderson-Hasselbalch equation and determine the average value.

-

Conclusion

The color change of bromocresol green is a well-defined process rooted in a pH-dependent tautomeric equilibrium between a closed-ring sultone structure (yellow) and an open-ring, resonance-stabilized quinonoid structure (blue). This structural transformation directly alters the molecule's electronic conjugation, leading to a significant shift in its light absorption profile. Understanding this mechanism, supported by quantitative spectrophotometric data and established experimental protocols, is crucial for its effective application in research, diagnostics, and industrial quality control.

References

- 1. Bromocresol green - Wikipedia [en.wikipedia.org]

- 2. macsenlab.com [macsenlab.com]

- 3. researchgate.net [researchgate.net]

- 4. Bromocresol Green | C21H14Br4O5S | CID 6451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ブロモクレゾールグリーン、スルトン型 | Sigma-Aldrich [sigmaaldrich.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. ivypanda.com [ivypanda.com]

- 12. staff.u-szeged.hu [staff.u-szeged.hu]

An In-Depth Technical Guide to the Absorption Spectrum Analysis of Bromocresol Green Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the absorption spectrum of bromocresol green sodium salt, a vital pH indicator and analytical reagent. The document outlines the core principles of its spectral behavior, detailed experimental protocols for its analysis, and a summary of its key quantitative data.

Core Principles

Bromocresol green is a triphenylmethane (B1682552) dye that exhibits distinct color changes in response to pH variations.[1] This property is underpinned by a structural transformation between its protonated (acidic) and deprotonated (basic) forms, each possessing a unique absorption spectrum in the visible range. In acidic solutions, it appears yellow, while in basic solutions, it is blue.[1][2] The transition between these two forms occurs over a pH range of 3.8 to 5.4.[3][4] An isosbestic point, where the molar absorptivity of the two forms is equal, is observed around 515 nm.[5]

Quantitative Spectral Data

The spectrophotometric properties of this compound salt are summarized in the table below. These values are critical for various analytical applications, including pH determination and protein binding assays.

| Property | Acidic Form (Yellow) | Basic Form (Blue) | pH Transition Range | Isosbestic Point |

| λmax (nm) | 435 - 443 | 615 - 628 | 3.8 - 5.4 | ~515 nm |

| Appearance | Yellow | Blue | Yellow to Blue | - |

Note: The exact λmax can vary slightly depending on the solvent and specific buffer conditions.[1][6][7]

Experimental Protocols

This section details the methodology for determining the absorption spectrum of this compound salt.

I. Preparation of Stock and Working Solutions

A. Bromocresol Green Stock Solution (0.04%)

-

Weigh 40.0 mg of this compound salt.[8]

-

Dissolve the salt in deionized water.[8]

-

Adjust the pH with 0.01 M NaOH to ensure the dye is in its divalent anionic (blue) form.[1]

-

Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

B. Acidic and Basic Working Solutions

-

Transfer 25.00 mL aliquots of the bromocresol green stock solution into two separate 100 mL volumetric flasks.[8]

-

To one flask, add 25 mL of 0.5 M HCl to create the acidic (yellow) solution.[8]

-

To the other flask, add 25 mL of 0.4 M NaOH to create the basic (blue) solution.[8]

-

Dilute both flasks to the 100 mL mark with deionized water and mix thoroughly.[8]

II. Spectrophotometric Analysis

-

Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

-

Set the wavelength range for scanning from 400 nm to 700 nm.

-

Use deionized water as a blank to zero the spectrophotometer.[8]

-

Measure the absorbance of the acidic bromocresol green solution across the specified wavelength range.

-

Record the absorbance values, paying close attention to the wavelength of maximum absorbance (λmax).

-

Rinse the cuvette thoroughly with deionized water.

-

Measure the absorbance of the basic bromocresol green solution across the same wavelength range.

-

Record the absorbance values and identify the λmax.

Visualizing Key Processes

The following diagrams illustrate the chemical equilibrium of bromocresol green and the general workflow for its spectral analysis.

Caption: Chemical equilibrium of bromocresol green indicator.

Caption: Experimental workflow for spectrophotometric analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. quora.com [quora.com]

- 3. micromasterlab.com [micromasterlab.com]

- 4. homework.study.com [homework.study.com]

- 5. Bromocresol green - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. med.libretexts.org [med.libretexts.org]

- 8. Procedure [chem.fsu.edu]

A Technical Guide to the Synthesis and Purification of Bromocresol Green

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Bromocresol Green (BCG), a vital pH indicator and analytical reagent. The document details the underlying chemical pathways, experimental protocols, and purification methodologies, presenting quantitative data in a clear, tabular format for ease of comparison and implementation in a laboratory setting.

Introduction

Bromocresol green (3,3',5,5'-tetrabromo-m-cresolsulfonphthalein) is a triphenylmethane (B1682552) dye belonging to the sulfonephthalein class of indicators.[1] It is widely utilized in various scientific applications, including as a pH indicator in microbiological growth media and titrations, and for the colorimetric determination of serum albumin.[1][2] The synthesis of BCG is primarily achieved through the electrophilic bromination of m-cresol (B1676322) purple (m-cresolsulfonphthalein).[1] However, commercial preparations of BCG often contain impurities that can affect the accuracy of sensitive analytical measurements.[3][4][5] Therefore, robust purification methods are essential to obtain high-purity BCG for demanding applications.

Synthesis of Bromocresol Green

The synthesis of Bromocresol Green involves the bromination of m-cresol purple in a suitable solvent, typically glacial acetic acid.[6][7][8] The reaction proceeds via an electrophilic aromatic substitution mechanism, where bromine atoms are introduced onto the phenolic rings of the m-cresol purple molecule.

Synthesis Pathway

The chemical transformation from m-cresol purple to bromocresol green is a direct bromination reaction.

Caption: Synthesis of Bromocresol Green from m-Cresol Purple.

Experimental Protocol for Synthesis

The following protocol is a synthesized method based on established literature.[6][7][8]

Materials:

-

m-Cresol purple (pure)

-

Bromine

-

Glacial acetic acid

-

Benzene (B151609) or Glacial acetic acid (for recrystallization)

-

Sodium hydroxide (B78521) (for preparation of the sodium salt)

-

Distilled water

Equipment:

-

Three-necked flask

-

Dropping funnel

-

Stirrer

-

Heating mantle

-

Condenser

-

Buchner funnel and flask

-

Drying oven

Procedure:

-

Dissolution of Reactants:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 2 kg of pure m-cresol purple in 2.5 liters of glacial acetic acid.

-

Separately, prepare a solution of 1.5 kg of bromine in 1.25 liters of glacial acetic acid.

-

-

Bromination Reaction:

-

Slowly add the bromine-glacial acetic acid solution to the m-cresol purple solution from the dropping funnel. Maintain the reaction temperature below 80°C.

-

After the addition is complete, continue stirring and maintain the temperature between 80-90°C for 3 to 24 hours. A precipitate of crude bromocresol green will form.

-

-

Isolation of Crude Product:

-

Cool the reaction mixture to room temperature.

-

Filter the precipitate using a Buchner funnel.

-

Wash the crude product twice with glacial acetic acid.

-

Dry the crude bromocresol green at 50-60°C.

-

Quantitative Data for Synthesis

| Reactant/Product | Molar Mass ( g/mol ) | Quantity | Molar Ratio (approx.) |

| m-Cresol Purple | 382.44 | 2.0 kg | 1 |

| Bromine | 159.808 | 1.5 kg | 1.8 |

| Theoretical Yield | 698.01 | ~3.65 kg |

Note: The molar ratio of bromine to m-cresol purple is slightly in excess to ensure complete bromination.

Purification of Bromocresol Green

Purification is a critical step to remove unreacted starting materials and side-products. Common methods include recrystallization and high-performance liquid chromatography (HPLC).

Purification Workflow

The general workflow for purifying crude bromocresol green involves initial purification by recrystallization followed by more stringent purification using HPLC if very high purity is required.

Caption: General workflow for the purification of Bromocresol Green.

Experimental Protocol for Recrystallization

Recrystallization is an effective method for removing a significant portion of impurities.[6][7]

Procedure:

-

Dissolve the crude bromocresol green in a minimal amount of hot benzene or glacial acetic acid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals. The melting point of pure bromocresol green is 218-219°C.[6]

Experimental Protocol for HPLC Purification

For applications requiring very high purity, preparative HPLC is the method of choice.[3][4]

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Preparative C18 column

Mobile Phase:

-

A mixture of acetonitrile (B52724) (ACN), water (H₂O), and trifluoroacetic acid (TFA). A common isocratic mobile phase is 75:25:0.1 (ACN:H₂O:TFA).[3]

Procedure:

-

Prepare a concentrated solution of bromocresol green in the mobile phase (e.g., 7.5 mg/mL).[3]

-

Inject a large volume (e.g., 10 mL) onto the preparative column.[3]

-

Run the separation under isocratic conditions.

-

Collect the fraction corresponding to the main bromocresol green peak. The retention time is typically around 52 minutes under the specified conditions.[3]

-

Remove the majority of the mobile phase using a rotary evaporator.

-

Allow the remaining solvent to evaporate at room temperature in a dark, open container to obtain the pure crystalline dye.[3]

Quantitative Data for HPLC Purification

| Parameter | Value | Reference |

| Mobile Phase | 75:25:0.1 ACN:H₂O:TFA | [3] |

| Flow Rate | 31.2 mL/min | [3] |

| Initial Purity (Example) | 85.4% | [3][4] |

| Final Purity (Example) | 99.3% - 99.6% | [3][4] |

| Yield per Injection (approx.) | 50 mg (from 75 mg injected) | [4] |

| Recovery | 60% - 70% | [4] |

Preparation of Water-Soluble Sodium Salt

For many applications, the water-soluble sodium salt of bromocresol green is required.[6][8]

Experimental Protocol

Procedure:

-

Prepare a solution of sodium hydroxide in distilled water (e.g., 57.3 g of NaOH in 2000 mL of water).[6]

-

Add 500 g of purified bromocresol green to the sodium hydroxide solution.[6]

-

Heat the mixture to 80°C and stir until the bromocresol green is completely dissolved.[6][8]

-

Filter the solution to remove any insoluble impurities.

-

Concentrate the filtrate by evaporation to dryness to obtain the sodium salt as brown-red crystals with a metallic luster.[6]

Conclusion

The synthesis of bromocresol green via the bromination of m-cresol purple is a well-established method. However, the purity of the final product is highly dependent on the subsequent purification steps. For routine applications, recrystallization from benzene or glacial acetic acid can provide a product of sufficient purity. For high-precision analytical work, such as spectrophotometric measurements, purification by preparative HPLC is recommended to achieve purities exceeding 99%. This guide provides the necessary theoretical background and practical protocols to enable researchers to synthesize and purify bromocresol green to a high degree of purity suitable for their specific applications.

References

- 1. Bromocresol green - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. OS - Impact of impurities in bromocresol green indicator dye on spectrophotometric total alkalinity measurements [os.copernicus.org]

- 4. os.copernicus.org [os.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. CN102285959A - Method for preparing bromocresol green - Google Patents [patents.google.com]

- 8. CN102321065A - Preparation method of water-soluble bromcresol green - Google Patents [patents.google.com]

Navigating the Handling of Bromocresol Green Sodium Salt: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Bromocresol green sodium salt is a widely utilized pH indicator in various scientific applications. While indispensable, its handling necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound salt, designed to safeguard researchers and maintain a secure laboratory environment.

Physicochemical Properties

A foundational aspect of safe handling is the awareness of a substance's physical and chemical characteristics. Below is a summary of the key properties of this compound salt.

| Property | Value | Reference |

| Chemical Formula | C21H13Br4NaO5S | [1] |

| Molecular Weight | ~720 g/mol | [1][2] |

| Appearance | Dark greenish-brown to brown or green powder/solid | [1][2] |

| Odor | Odorless | |

| Solubility | Soluble in water | [1] |

| Melting Point | Approximately 230°C (decomposes) | [3] |

Hazard Identification and Classification

The classification of this compound salt can vary between suppliers and regulatory frameworks. It is crucial to consult the specific Safety Data Sheet (SDS) for the product in use. The following table summarizes the potential hazards as identified in various sources.

| Hazard Statement | Classification | Notes |

| Acute Health Effects | Very hazardous in case of skin contact (irritant, permeator), eye contact (irritant), ingestion, and inhalation.[3] May cause skin, eye, and respiratory tract irritation.[4] | Some sources state it is not a hazardous substance according to GHS classification criteria.[4][5][6] |

| Chronic Health Effects | The substance is reported to be toxic to the kidneys, nervous system, and liver.[3] Repeated or prolonged exposure can produce target organ damage.[3] | Carcinogenic, mutagenic, and teratogenic effects are not available or not classified.[3][6][7] |

| WHMIS (Canada) | CLASS D-2B: Material causing other toxic effects (TOXIC).[3] |

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table outlines the recommended protective equipment when handling this compound salt.

| Body Part | Recommended Protection | Specifications and Remarks |

| Eyes/Face | Chemical splash goggles or safety glasses.[4][5] | An eyewash station should be readily available.[4][5] |

| Skin | Chemically resistant gloves (e.g., natural rubber, neoprene, PVC), lab coat, or apron.[3][1][4][5] | Inspect gloves for breakthrough and wash hands thoroughly after handling.[4][5] |

| Respiratory | A NIOSH or European Standard EN 149 approved dust respirator should be used when ventilation is insufficient or if dust is generated.[3][4] | Use in a well-ventilated area is recommended to keep airborne concentrations low.[2][4] |

Emergency Protocols

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] For serious contact, wash with a disinfectant soap and cover with an anti-bacterial cream, then seek medical attention.[3] |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3] |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. If large quantities are swallowed, call a physician immediately.[3] |

Spill Response

A systematic approach to spill cleanup is essential to prevent contamination and exposure.

References

A Technical Guide to Bromocresol Green Sodium Salt: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bromocresol green sodium salt, a versatile triphenylmethane (B1682552) dye. This document details its chemical and physical properties, explores its primary applications in research and clinical diagnostics, and provides a detailed experimental protocol for a key application.

Core Chemical and Physical Properties

This compound salt is the sodium salt of 3',3'',5',5''-tetrabromo-m-cresolsulfonphthalein. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₁H₁₃Br₄NaO₅S | [1][2] |

| Molecular Weight | 720.00 g/mol | [1][2][3] |

| Appearance | Dark green to brown powder | [4] |

| pH Indicator Range | pH 3.8 (Yellow) to pH 5.4 (Blue) | [3][4] |

| CAS Number | 62625-32-5 | [1][2] |

Key Applications in Research and Diagnostics

This compound salt has several important applications in scientific research and clinical settings, primarily leveraging its pH-sensitive color change and its ability to bind to proteins.

-

pH Indicator : It is widely used as a pH indicator in various titrations and to monitor the pH of cell culture media.[4] The color transition from yellow in acidic conditions to blue in basic conditions provides a clear visual endpoint.[4]

-

Serum Albumin Measurement : A common clinical application is the colorimetric determination of serum albumin concentration.[5][6] This method is based on the principle that albumin binds to bromocresol green, causing a shift in the dye's absorbance maximum, which can be measured spectrophotometrically.[5][7]

-

DNA Agarose (B213101) Gel Electrophoresis : It is utilized as a tracking dye in DNA agarose gel electrophoresis to monitor the progress of the electrophoresis.[6][8]

-

Inhibitor of Prostaglandin (B15479496) E2 Transport : Bromocresol green is also known to be an inhibitor of the prostaglandin E2 (PGE2) transport protein.[6][9] This property makes it a useful tool in research studying the pathways and physiological effects of prostaglandins.[9][10][11]

Experimental Protocol: Serum Albumin Determination

The following is a detailed methodology for the determination of serum albumin concentration using bromocresol green. This method is valued for its simplicity, speed, and reliability.[7]

Principle: At a buffered pH of 4.2, albumin specifically binds to bromocresol green, leading to the formation of a colored complex.[12][13] This binding causes a shift in the absorbance maximum of the dye, and the resulting increase in absorbance at 628-630 nm is directly proportional to the albumin concentration in the sample.[7][12]

Materials:

-

Bromocresol green (BCG) reagent (0.12 mmol/L in a pH 4.2 buffer)[13]

-

Spectrophotometer capable of reading at 630 nm[13]

-

Cuvettes (1 cm light path)[13]

-

Micropipettes and tips

-

Test tubes

-

Serum or plasma samples[13]

Procedure:

-

Reagent Preparation : Prepare a reagent blank, standards with known albumin concentrations, and tubes for each unknown sample.[5]

-

Sample Addition : To appropriately labeled tubes, add a small volume of the sample (e.g., 10 µL) or standard. To the reagent blank tube, add the same volume of deionized water.[5]

-

Reagent Addition : Add a larger volume of the BCG reagent (e.g., 2.5 mL) to all tubes.[5]

-

Incubation : Mix the contents of the tubes thoroughly and incubate at room temperature for a specified time (e.g., 5 minutes).[14]

-

Measurement : Measure the absorbance of each standard and sample at 630 nm against the reagent blank.[5][12]

-

Calculation : Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the albumin concentration of the unknown samples from the standard curve.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. homework.study.com [homework.study.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. micromasterlab.com [micromasterlab.com]

- 5. med.libretexts.org [med.libretexts.org]

- 6. Bromocresol green - Wikipedia [en.wikipedia.org]

- 7. Albumin standards and the measurement of serum albumin with bromcresol green. 1971 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gspchem.com [gspchem.com]

- 9. Inhibitors of prostaglandin transport and metabolism augment protease-activated receptor-2-mediated increases in prostaglandin E2 levels and smooth muscle relaxation in mouse isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A role of prostaglandin transporter in regulating PGE₂ release from human bronchial epithelial BEAS-2B cells in response to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of pulmonary prostaglandin metabolism by inhibitors of prostaglandin biotransport (probenecid and bromcresol green) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. betalab-eg.com [betalab-eg.com]

- 13. atlas-medical.com [atlas-medical.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Isosbestic point of bromocresol green and its significance.

An In-Depth Technical Guide to the Isosbestic Point of Bromocresol Green and Its Significance

Introduction

In the realm of spectrophotometric analysis, the concept of an isosbestic point is of paramount importance, offering a unique window into the dynamics of chemical equilibria. This technical guide provides a comprehensive overview of the isosbestic point of bromocresol green, a widely used pH indicator. It is intended for researchers, scientists, and professionals in drug development who utilize spectrophotometric techniques. This guide will delve into the theoretical underpinnings of the isosbestic point, its practical significance, and the experimental protocols for its determination.

Understanding the Isosbestic Point

An isosbestic point is a specific wavelength at which the molar absorptivity of two or more chemical species in a system is identical.[1][2] Consequently, the total absorbance of a sample at this wavelength remains constant during a chemical reaction or a change in physical conditions, such as pH, as long as the total concentration of the interconverting species remains constant.[1][3] The term "isosbestic" is derived from the Greek words "iso," meaning "equal," and "sbestos," meaning "extinguishable," highlighting the constant absorbance at this particular point.[3]

The existence of an isosbestic point is a strong indication that a chemical reaction involves a direct interconversion between two species without the formation of any stable intermediates.[4][5]

Bromocresol Green: A pH-Dependent Equilibrium

Bromocresol green (BCG) is a triphenylmethane (B1682552) dye that functions as a pH indicator, typically changing color over a pH range of 3.8 to 5.4.[6][7] In an aqueous solution, bromocresol green exists in two principal forms: a monoanionic, yellow form in acidic conditions and a dianionic, blue form in basic conditions.[5][6][8] This transition is a reversible equilibrium, and the acid dissociation constant (pKa) for this reaction is approximately 4.8 to 4.9.[5][8]

The equilibrium between the acidic (HIn) and basic (In²⁻) forms of bromocresol green can be represented as follows:

HIn (Yellow) ⇌ H⁺ + In²⁻ (Blue)

The Isosbestic Point of Bromocresol Green

The acid and basic forms of bromocresol green exhibit an isosbestic point in their UV-Visible absorption spectra at approximately 515 nm.[5][6][8][9] At this specific wavelength, both the yellow and blue forms of the dye have the same molar absorptivity.[1][2] Therefore, the absorbance of a bromocresol green solution at 515 nm is directly proportional to the total concentration of the dye, irrespective of the pH of the solution. One experimental study determined the isosbestic point to be 509.5 nm.[10]

Significance of the Isosbestic Point of Bromocresol Green

The isosbestic point of bromocresol green has several important applications in analytical chemistry and biochemistry:

-

Accurate Determination of Total Dye Concentration: Since the absorbance at the isosbestic point is independent of pH, it allows for the precise determination of the total concentration of bromocresol green in a sample without needing to know the exact pH or control it.

-

Determination of pKa: The isosbestic point is crucial in the spectrophotometric determination of the pKa of bromocresol green. By measuring the absorbance at the isosbestic point and at a wavelength where the two forms have different absorbances (e.g., the λmax of the basic form at around 615 nm), the relative concentrations of the acidic and basic forms can be calculated at various pH values, leading to an accurate pKa determination.[11]

-

Reaction Monitoring: In reactions where bromocresol green is used as an indicator, monitoring the absorbance at the isosbestic point can confirm that the total dye concentration remains constant, ensuring that any observed absorbance changes at other wavelengths are due to the pH change and not to dye degradation or other side reactions.

-

Spectrophotometer Wavelength Accuracy: The well-defined isosbestic point of indicators like bromocresol green can be used as a reference to verify the wavelength accuracy of a spectrophotometer.[3][12]

Quantitative Data Summary

The following table summarizes the key spectrophotometric and chemical properties of bromocresol green.

| Parameter | Value | Reference |

| Isosbestic Point | ~515 nm | [5][6][9] |

| pKa | 4.8 - 4.9 | [5][8] |

| λmax (Acidic Form) | ~435 nm | [11] |

| λmax (Basic Form) | ~615 nm | [11] |

| pH Range for Color Change | 3.8 - 5.4 | [6] |

Experimental Protocol for the Determination of the Isosbestic Point of Bromocresol Green

This section details the methodology for the experimental determination of the isosbestic point of bromocresol green.

Reagents and Equipment

-

Bromocresol green (sodium salt)

-

Buffer solutions of varying pH (e.g., pH 3, 4, 4.8, 6, and 7)

-

Deionized water

-

Spectrophotometer (UV-Visible)

-

pH meter

-

Volumetric flasks and pipettes

Preparation of Solutions

-

Stock Bromocresol Green Solution: Prepare a stock solution of bromocresol green by accurately weighing a known amount of the dye and dissolving it in a known volume of deionized water. A typical concentration is 0.04%.[11]

-

Working Bromocresol Green Solutions: Prepare a series of working solutions by diluting the stock solution with the different pH buffer solutions. It is critical that the final total concentration of bromocresol green is the same in all working solutions.

Spectrophotometric Measurement

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 350 nm to 700 nm.

-

Blank Measurement: Use the appropriate buffer solution (without the dye) as a blank to zero the spectrophotometer.

-

Sample Measurement: Record the absorption spectrum of each of the bromocresol green solutions prepared at different pH values.

Data Analysis

-

Overlay Spectra: Plot the absorption spectra of all the solutions on a single graph with absorbance on the y-axis and wavelength on the x-axis.

-

Identify Isosbestic Point: The point where all the spectra intersect is the isosbestic point. At this wavelength, the absorbance is the same for all solutions, regardless of the pH.

Visualizations

Bromocresol Green Equilibrium

Caption: Equilibrium of Bromocresol Green.

Experimental Workflow for Isosbestic Point Determination

Caption: Workflow for Isosbestic Point Determination.

References

- 1. proprep.com [proprep.com]

- 2. Isobestic point: Significance and symbolism [wisdomlib.org]

- 3. Isosbestic point - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Bromocresol green - Wikipedia [en.wikipedia.org]

- 6. macschem.us [macschem.us]

- 7. reddit.com [reddit.com]

- 8. Bromocresol_green [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. alexeiproskourine.wordpress.com [alexeiproskourine.wordpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Isosbestic_point [chemeurope.com]

Bromocresol Green Sodium Salt: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Versatile Sulfonephthalein Dye in Scientific Applications

Abstract

Bromocresol green (BCG) sodium salt, a member of the sulfonephthalein family of dyes, is a widely utilized pH indicator and colorimetric reagent in various scientific disciplines.[1] Its pronounced color transition from yellow in acidic media to blue in alkaline conditions makes it an invaluable tool for pH determination, while its ability to bind with proteins, particularly albumin, has cemented its role in clinical diagnostics and biochemical research.[2][3] This technical guide provides a detailed overview of the core properties, synthesis, and key applications of bromocresol green sodium salt, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Introduction to this compound Salt

Bromocresol green (3,3′,5,5′-tetrabromo-m-cresolsulfonphthalein) is a triphenylmethane (B1682552) dye characterized by its sulfonephthalein structure.[3] It is commonly available as its sodium salt, which exhibits good solubility in water and ethanol.[4] The core utility of BCG lies in its function as a pH indicator, with a distinct color change occurring between pH 3.8 and 5.4. Below pH 3.8, the dye is in its monoanionic, yellow form. As the pH increases, it undergoes deprotonation to form a dianionic, blue species, which is stabilized by resonance. The intermediate pH range presents a green color due to the equilibrium between the two forms.[3]

Physicochemical Properties

A summary of the key physicochemical properties of bromocresol green is presented in Table 1. This data is essential for the accurate preparation of solutions and for understanding the behavior of the dye in various experimental conditions.

| Property | Value | References |

| Chemical Formula | C₂₁H₁₃Br₄NaO₅S | [5] |

| Molar Mass | 720.00 g/mol | [5] |

| Appearance | Dark green to brown crystalline powder | [4] |

| pKa | 4.8 | [3] |

| pH Transition Range | 3.8 (Yellow) - 5.4 (Blue) | |

| Absorbance Maximum (λmax), Acidic Form | ~444 nm | [6] |

| Absorbance Maximum (λmax), Basic Form | ~617 nm | [7] |

| Isosbestic Point | ~515 nm | [3] |

| Solubility | Soluble in water and ethanol | [4] |

| Molar Extinction Coefficient (ε) at 444 nm | 16545 L mol⁻¹ cm⁻¹ | [6][8] |

| Molar Extinction Coefficient (ε) at 616 nm | 7490 L mol⁻¹ cm⁻¹ | [6][8] |

| Molar Extinction Coefficient (ε) at 510 nm (Isosbestic Point) | 7.02 mM⁻¹ cm⁻¹ | [9] |

Mechanism of Action as a pH Indicator

The color change of bromocresol green is a direct result of a pH-dependent structural transformation. In acidic conditions, the lactone ring of the sulfonephthalein structure is closed. As the pH increases, the phenolic hydroxyl groups deprotonate, leading to the opening of the lactone ring and the formation of a quinoid structure. This extended conjugated system is responsible for the absorption of longer wavelengths of light, resulting in the observed blue color.

Key Applications and Experimental Protocols

This compound salt has several key applications in scientific research, owing to its distinct colorimetric properties.

Quantification of Serum Albumin

One of the most common applications of bromocresol green is in the colorimetric determination of serum albumin concentration.[3] At a slightly acidic pH, albumin binds to bromocresol green, causing a shift in the dye's absorbance maximum. The intensity of the resulting blue-green color is directly proportional to the albumin concentration.

Materials:

-

Bromocresol green (BCG) reagent: 0.6 mmol/L Bromocresol Green, 61.0 mmol/L Succinate buffer (pH 3.9), 14.0 mL/L Polyoxyethylene sorbitan.

-

Albumin standard solution (e.g., 5 g/dL).

-

Serum or plasma samples.

-

Spectrophotometer.

-

Cuvettes or 96-well microplate.

Procedure (Cuvette-based):

-

Pipette 1.0 mL of BCG reagent into a series of test tubes.

-

Add 10 µL of the albumin standard, control, or sample to the respective tubes.

-

Mix thoroughly and incubate at room temperature for 5 minutes.

-

Measure the absorbance at 628 nm against a reagent blank (BCG reagent with 10 µL of deionized water).

-

Calculate the albumin concentration of the samples by comparing their absorbance to that of the standard.

Visualization of Acidic Compounds in Thin-Layer Chromatography (TLC)

Bromocresol green is an effective staining agent for the visualization of acidic compounds on TLC plates.[3] Acidic compounds will appear as yellow spots on a blue or green background.

Materials:

-

Bromocresol green staining solution: 0.04% (w/v) bromocresol green in ethanol. Adjust to a blue endpoint with a few drops of 0.1 M NaOH.

-

Developed and dried TLC plate.

Procedure:

-

Prepare the bromocresol green staining solution.

-

Spray the dried TLC plate evenly with the staining solution in a fume hood.

-

Alternatively, the plate can be briefly dipped into the solution.

-

Allow the plate to air dry.

-

Acidic compounds will appear as yellow spots against a blue or green background. No heating is required.[3]

Tracking Dye in DNA Agarose (B213101) Gel Electrophoresis

Bromocresol green can be used as a tracking dye in DNA agarose gel electrophoresis to monitor the progress of the separation.[3] It migrates through the gel at a rate comparable to small DNA fragments.

Materials:

-

Bromocresol green powder.

-

Glycerol (B35011) or Ficoll-400.

-

Tris-HCl buffer (pH 8.0).

-

EDTA.

-

Deionized water.

Procedure:

-

To prepare 10 mL of 6X loading dye, combine the following:

-

3 mL of glycerol (to a final concentration of 30%).

-

25 mg of bromocresol green (to a final concentration of 0.25%).

-

60 µL of 0.5 M EDTA (to a final concentration of 3 mM).

-

30 µL of 1 M Tris-HCl, pH 8.0 (to a final concentration of 3 mM).

-

Add deionized water to a final volume of 10 mL.

-

-

Vortex thoroughly to dissolve the components.

-

Store at 4°C.

-

To use, add 1 volume of the 6X loading dye to 5 volumes of the DNA sample.

Synthesis of Bromocresol Green

Bromocresol green is synthesized by the bromination of m-cresol (B1676322) purple (m-cresolsulfonphthalein).[3] The process involves dissolving m-cresol purple in glacial acetic acid and slowly adding a solution of bromine in glacial acetic acid. The reaction mixture is heated to drive the reaction to completion. The crude bromocresol green precipitates and can be collected by filtration and purified by recrystallization from a suitable solvent like benzene (B151609) or glacial acetic acid. The sodium salt is then prepared by dissolving the purified bromocresol green in a sodium hydroxide (B78521) solution.

Conclusion

This compound salt is a versatile and indispensable reagent in the modern research laboratory. Its well-defined pH-dependent color change and its specific interaction with albumin provide the basis for a wide range of applications, from routine pH measurements to critical clinical diagnostic assays. The detailed protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this sulfonephthalein dye in their experimental workflows. A thorough understanding of its properties and applications will continue to facilitate advancements in various fields of scientific inquiry.

References

- 1. How to Make Bromocresol Green Indicator [thoughtco.com]

- 2. sciencenotes.org [sciencenotes.org]

- 3. Bromocresol green - Wikipedia [en.wikipedia.org]

- 4. ulab360.com [ulab360.com]

- 5. Bromocresol Green | C21H14Br4O5S | CID 6451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bromocresol Green - CAS-Number 76-60-8 - Order from Chemodex [chemodex.com]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. Solved Bromocresol green BCG is a pH indicator ( pH range | Chegg.com [chegg.com]

Methodological & Application

Application Notes and Protocols for Bromocresol Green as a pH Indicator in Titrations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of bromocresol green as a pH indicator in various titration procedures, with a particular focus on applications relevant to pharmaceutical analysis and research.

Introduction to Bromocresol Green

Bromocresol green (BCG) is a triphenylmethane (B1682552) dye belonging to the sulfonephthalein class of indicators.[1] Its utility as a pH indicator stems from a distinct color change within a specific acidic pH range.[2][3][4] This property makes it particularly well-suited for the titration of weak bases with strong acids, where the equivalence point lies in the acidic region.[5][6][7]

The chemical structure of bromocresol green allows it to exist in two different forms, a protonated (acidic) form and a deprotonated (basic) form, which exhibit different colors. The equilibrium between these two forms is pH-dependent.

Physicochemical Properties and Data

A summary of the key quantitative properties of bromocresol green is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₄Br₄O₅S | [2][4][8] |

| Molar Mass | 698.01 g/mol | [1] |

| pKa | ~4.7 | [2][5] |

| pH Range for Color Change | 3.8 – 5.4 | [2][3][4][9] |

| Color in Acidic Solution (pH < 3.8) | Yellow | [2][3][4][9] |

| Color in Transition Range (pH 3.8 - 5.4) | Green | [2][4][8] |

| Color in Basic Solution (pH > 5.4) | Blue | [2][3][4][9] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, diethyl ether, and benzene. | [4][8] |

Applications in Titration

Bromocresol green is a versatile indicator for various titrimetric analyses.

Titration of Weak Bases with Strong Acids

The primary application of bromocresol green is in the titration of weak bases (e.g., ammonia, amines, alkaloids) with strong acids (e.g., hydrochloric acid, sulfuric acid).[5][6] The equivalence point for such titrations occurs at a pH below 7 due to the hydrolysis of the conjugate acid of the weak base. The pH range of bromocresol green (3.8-5.4) effectively brackets this acidic equivalence point, leading to a sharp and easily detectable color change from blue or green to yellow.[5]

Determination of Alkalinity

Bromocresol green can be used to determine the total alkalinity of water samples. The titration is typically performed with a standard solution of a strong acid. The endpoint, corresponding to the neutralization of bicarbonate and carbonate ions, is indicated by the color change of bromocresol green.

Analysis of Pharmaceutical Compounds

Many active pharmaceutical ingredients (APIs) are weak bases, such as alkaloids and synthetic amines. Titration with a strong acid using bromocresol green as an indicator is a common method for the quantitative analysis of these compounds in both bulk drug substances and finished pharmaceutical products.

Experimental Protocols

The following section provides detailed protocols for the preparation of the indicator solution and a general procedure for the titration of a weak base with a strong acid.

Preparation of Bromocresol Green Indicator Solution

Several formulations of the indicator solution can be prepared depending on the specific application.

| Solution Type | Preparation Protocol | Reference |

| 0.1% (w/v) in Ethanol | 1. Weigh 0.1 g of bromocresol green powder. 2. Dissolve it in 75 mL of 95% ethanol. 3. Once dissolved, dilute the solution to a final volume of 100 mL with 95% ethanol. | [8] |

| 0.04% (w/v) Aqueous Solution | 1. Weigh 0.04 g of bromocresol green powder. 2. Dissolve it in 50 mL of deionized water. 3. Dilute the solution to a final volume of 100 mL with deionized water. | [8] |

| Pharmacopoeial Formulation | 1. Weigh 50 mg of bromocresol green. 2. Dissolve it in a mixture of 0.72 mL of 0.1 M sodium hydroxide (B78521) and 20 mL of 95% ethanol. 3. After the solid has completely dissolved, add sufficient deionized water to produce a final volume of 100 mL. | [10] |

Note: For optimal performance, it is recommended to store the indicator solution in a tightly sealed container, protected from light.

Protocol for Titration of a Weak Base with a Strong Acid

This protocol outlines the general steps for the quantitative analysis of a weak base using bromocresol green.

Materials and Reagents:

-

Standardized strong acid titrant (e.g., 0.1 M HCl)

-

Sample containing the weak base

-

Bromocresol green indicator solution (prepared as described in section 4.1)

-

Burette (50 mL)

-

Pipette (various sizes)

-

Erlenmeyer flask (250 mL)

-

Magnetic stirrer and stir bar (optional)

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh or pipette a known amount of the sample containing the weak base into a 250 mL Erlenmeyer flask. Dissolve the sample in an appropriate volume of deionized water.

-

Indicator Addition: Add 2-4 drops of the bromocresol green indicator solution to the sample solution in the Erlenmeyer flask. The solution should turn blue or bluish-green, depending on the initial pH.

-

Burette Preparation: Rinse a 50 mL burette with a small amount of the standardized strong acid titrant and then fill it with the titrant, ensuring there are no air bubbles in the tip. Record the initial volume.

-

Titration: Place the Erlenmeyer flask under the burette. Begin adding the strong acid titrant to the weak base solution while continuously swirling the flask or using a magnetic stirrer.

-

Endpoint Determination: As the titrant is added, the color of the solution will gradually change. The endpoint is reached when the solution undergoes a sharp color change from blue/green to a distinct yellow. This color change should persist for at least 30 seconds.

-

Record Volume: Record the final volume of the titrant from the burette.

-

Calculations: Calculate the concentration of the weak base in the sample using the volume and concentration of the strong acid titrant and the initial amount of the sample.

-

Replicates: For accurate results, it is recommended to perform the titration in triplicate and calculate the average concentration.

Visualizations

Titration Workflow

The following diagram illustrates the general workflow for performing a titration using bromocresol green as an indicator.

Caption: Workflow for a typical acid-base titration using bromocresol green.

pH and Color Change Relationship

The diagram below illustrates the relationship between the pH of the solution and the color of the bromocresol green indicator during the titration of a weak base with a strong acid.

Caption: Color transition of bromocresol green in relation to the pH during titration.

References

- 1. spots.augusta.edu [spots.augusta.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. study.com [study.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

Application Notes and Protocols: Bromocresol Green as a Tracking Dye in DNA Agarose Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol green is a versatile triphenylmethane (B1682552) dye commonly utilized as a pH indicator. In molecular biology, it also serves as a tracking dye in DNA agarose (B213101) gel electrophoresis. Its primary function in this application is to monitor the progress of the electrophoresis run, allowing researchers to visually track the migration of nucleic acids through the agarose gel matrix. The dye is typically incorporated into a loading buffer, which also contains a density agent such as glycerol (B35011) or sucrose (B13894) to facilitate the loading of DNA samples into the wells of the gel. This document provides detailed application notes and protocols for the effective use of bromocresol green as a tracking dye in DNA agarose gel electrophoresis.

Principle of Operation

During agarose gel electrophoresis, an electric field is applied across a submerged agarose gel, causing negatively charged DNA molecules to migrate towards the positive electrode (anode). The agarose matrix acts as a molecular sieve, separating DNA fragments based on their size; smaller fragments move more quickly through the pores of the gel than larger fragments.

Bromocresol green, being a negatively charged molecule at the neutral or slightly alkaline pH of the electrophoresis buffer, also migrates towards the anode. Its migration rate is dependent on the concentration of the agarose gel. By observing the position of the bromocresol green dye front, researchers can estimate the extent of DNA fragment separation and decide when to terminate the electrophoresis run, preventing the smaller DNA fragments from running off the end of the gel.

Advantages and Disadvantages

Advantages:

-

Clear Visualization: Bromocresol green provides a distinct green or blue-green color, making it easy to track the progress of the electrophoresis.

-

Alternative to Common Dyes: It serves as a useful alternative to other tracking dyes like bromophenol blue and xylene cyanol, especially when the co-migration of those dyes might obscure DNA bands of interest.

Disadvantages:

-

Limited Migration Data: Detailed quantitative data on the migration of bromocresol green relative to specific DNA fragment sizes across a wide range of agarose gel concentrations is not as extensively documented as for bromophenol blue or xylene cyanol.

-

pH Sensitivity: As a pH indicator, the color of bromocresol green can be influenced by the pH of the loading buffer and the electrophoresis buffer. It is yellow below pH 3.8 and blue above pH 5.4.

Data Presentation

Migration of Bromocresol Green in Agarose Gels

The migration of bromocresol green is inversely proportional to the agarose gel concentration. Due to limited comprehensive data, the following table provides an approximation of its co-migration with double-stranded DNA fragments in TBE buffer.

| Agarose Gel Concentration (%) | Approximate Co-migrating DNA Fragment Size (bp) |

| 0.8% | ~8000 bp |

Note: The migration of tracking dyes can be affected by the composition of the electrophoresis buffer (e.g., TAE vs. TBE), the applied voltage, and the specific brand of agarose used.

Comparison with Other Common Tracking Dyes

| Tracking Dye | Color | Approximate Co-migration in 1% Agarose Gel |

| Bromocresol Green | Green/Blue-Green | ~4000-5000 bp (in some reports) |

| Bromophenol Blue | Blue | ~300-500 bp |

| Xylene Cyanol FF | Cyan | ~4000-5000 bp |

| Orange G | Orange | ~50 bp |

| Cresol Red | Red | ~1500-2000 bp |

Experimental Protocols

Preparation of 6X Bromocresol Green Loading Buffer

This protocol describes the preparation of a 6X concentrated loading buffer containing bromocresol green. This stock solution is then diluted with the DNA sample to a final concentration of 1X before loading onto the agarose gel.

Materials:

-

Bromocresol Green powder

-

Glycerol or Sucrose

-

Tris-HCl (1M, pH 8.0) (Optional)

-

EDTA (0.5M, pH 8.0) (Optional)

-

Nuclease-free water

Protocol:

-

To prepare 10 mL of 6X Bromocresol Green Loading Buffer:

-

Weigh out 25 mg of Bromocresol Green.

-

Add 3 mL of glycerol or 4 g of sucrose.

-

(Optional) Add 100 µL of 1M Tris-HCl, pH 8.0.

-

(Optional) Add 120 µL of 0.5M EDTA, pH 8.0.

-

Add nuclease-free water to a final volume of 10 mL.

-

-

Mixing: Vortex the solution thoroughly until all components are completely dissolved. The solution should have a uniform green or blue-green color.

-

Storage: Store the 6X loading buffer at 4°C for short-term use or at -20°C for long-term storage.